9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
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Overview
Description
9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is a chemical compound with the molecular formula C9H8Cl2O4S It is a derivative of benzodioxepine, characterized by the presence of a chloro group at the 9th position and a sulfonyl chloride group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride typically involves the chlorination of 3,4-dihydro-2H-1,5-benzodioxepine followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like chlorosulfonic acid or sulfuryl chloride. The reactions are usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Hydrolysis: Conducted under acidic or basic conditions, depending on the desired product.
Reduction: Performed under anhydrous conditions to prevent side reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Medicine: Investigated for its potential use in the development of new drugs, particularly as a building block for sulfonamide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride involves the reactivity of its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to the modification or inhibition of their function. The chloro group may also participate in interactions with molecular targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid: A derivative with a carboxylic acid group instead of a sulfonyl chloride group.
9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile: A derivative with a nitrile group instead of a sulfonyl chloride group.
Uniqueness
9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of sulfonamide and sulfonate derivatives, which are important in various fields of research and industry.
Properties
IUPAC Name |
6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O4S/c10-7-4-6(16(11,12)13)5-8-9(7)15-3-1-2-14-8/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGSYOJDIVZPNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)S(=O)(=O)Cl)Cl)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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